2,5-Cyclohexadien-1-one, 4,4-dimethoxy-2,3-dimethyl-
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Overview
Description
2,5-Cyclohexadien-1-one, 4,4-dimethoxy-2,3-dimethyl- is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexadienone, characterized by the presence of two methoxy groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-2,3-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the methylation of 2,5-cyclohexadien-1-one derivatives using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 4,4-dimethoxy-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to cyclohexanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4,4-dimethoxy-2,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-2,3-dimethyl- exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxy-2,5-cyclohexadien-1-one: A closely related compound with similar chemical properties.
4-Ethyl-3,4-dimethyl-2,5-cyclohexadien-1-one: Another derivative with additional ethyl and methyl groups.
Uniqueness
Its combination of methoxy and methyl groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
4,4-dimethoxy-2,3-dimethylcyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7-8(2)10(12-3,13-4)6-5-9(7)11/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLSMDUDRMUYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C=CC1=O)(OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460832 |
Source
|
Record name | 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141988-93-4 |
Source
|
Record name | 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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